molecular formula C8H8ClF3N2 B13603263 (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine

Cat. No.: B13603263
M. Wt: 224.61 g/mol
InChI Key: HCCNNUZSXJUFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of {[2-hydroxy-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine.

    Oxidation: Formation of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine N-oxide.

    Reduction: Formation of {[2-chloro-5-(trifluoromethyl)piperidin-3-yl]methyl}(methyl)amine.

Scientific Research Applications

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Employed in the development of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting or modifying their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is unique due to the presence of both a trifluoromethyl group and a methylamine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Biological Activity

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine, with the CAS number 944900-57-6, is a pyridine derivative characterized by its unique trifluoromethyl group and chloro substitution. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C₈H₈ClF₃N₂
  • Molecular Weight : 224.61 g/mol
  • Structure : The structural formula includes a pyridine ring with a chloro and trifluoromethyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown activity against various protein kinases, which are crucial in regulating cell proliferation and survival.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for similar compounds ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. It has been suggested that similar trifluoromethylpyridine derivatives can inhibit specific kinases involved in cancer progression, such as VEGFR-2, with IC₅₀ values indicating effective inhibition . This suggests that this compound may possess similar properties worth exploring further.

Neuropharmacological Effects

Pyridine derivatives have been implicated in modulating neurotransmitter systems. Compounds with similar structural motifs have shown promise in affecting dopamine and serotonin pathways, which are critical in treating neurological disorders .

Case Studies

  • Antibacterial Activity : A series of pyridine derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Anticancer Evaluation : A preclinical study evaluated the effects of a related compound on colorectal carcinoma xenografts in mice, demonstrating reduced tumor growth rates when administered orally . This highlights the potential therapeutic applications of related pyridine derivatives.

Data Tables

Biological ActivityMIC (μg/mL)Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
VEGFR-2 InhibitionIC₅₀ = 1.46

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C8H8ClF3N2/c1-13-3-5-2-6(8(10,11)12)4-14-7(5)9/h2,4,13H,3H2,1H3

InChI Key

HCCNNUZSXJUFQH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.